Topological Polar Surface Area (TPSA) Differentiation from Pyridine and Pyrimidine Analogs
The pyrazine ring of CAS 1421443-80-2 imparts a distinctly different hydrogen-bonding profile compared to its pyridine (CAS 1421461-73-5) and pyrimidine analogs. The target compound possesses two heteroaryl nitrogen atoms capable of acting as hydrogen-bond acceptors within the pyrazine ring, yielding a higher topological polar surface area (TPSA) of approximately 80.8 Ų . In contrast, the corresponding pyridine analog (CAS 1421461-73-5) has only one endocyclic nitrogen, resulting in a computed TPSA of approximately 67.5 Ų . This 13.3 Ų difference in TPSA is quantitative and directly impacts membrane permeability, CNS penetration potential, and solubility—parameters critical for hit-to-lead optimization.
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 80.8 Ų |
| Comparator Or Baseline | Pyridine analog (CAS 1421461-73-5): ~67.5 Ų; Pyrimidine analog: estimated ≥85 Ų |
| Quantified Difference | +13.3 Ų vs. pyridine analog; ~−4–5 Ų vs. pyrimidine analog |
| Conditions | Computed values based on standard TPSA fragment contributions (PubChem/Guidechem data) |
Why This Matters
A TPSA difference of >10 Ų is significant for blood–brain barrier penetration and oral bioavailability prediction, meaning experimental results obtained with the pyridine analog cannot be extrapolated to the pyrazine compound without risk of misleading pharmacokinetic inference.
